molecular formula C17H16Cl2N2O5 B3526119 METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE

METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE

Cat. No.: B3526119
M. Wt: 399.2 g/mol
InChI Key: NVGQCHIFJJXHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE typically involves the reaction of 2,3-dichloroaniline with methyl 4,5-dimethoxybenzoate under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reagents used in the synthesis include:

  • 2,3-Dichloroaniline
  • Methyl 4,5-dimethoxybenzoate
  • Coupling agents (e.g., EDC, DCC)
  • Catalysts (e.g., palladium-based catalysts)

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Purification : Techniques like recrystallization or chromatography to purify the final product.
  • Quality Control : Analytical methods such as HPLC or NMR to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxidized products.
  • Reduction : Reduction reactions can be performed to modify the functional groups within the compound.
  • Substitution : The dichloroaniline moiety allows for substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
  • Oxidizing agents : e.g., potassium permanganate, chromium trioxide
  • Reducing agents : e.g., sodium borohydride, lithium aluminum hydride
  • Substitution reagents : e.g., nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation : Formation of quinones or other oxidized derivatives.
  • Reduction : Formation of amines or alcohols.
  • Substitution : Formation of substituted aniline derivatives.

Scientific Research Applications

METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE has various applications in scientific research, including:

  • Chemistry : Used as a building block in organic synthesis and the development of new materials.
  • Biology : Studied for its potential biological activities and interactions with biomolecules.
  • Medicine : Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
  • Industry : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to enzymes or receptors : Modulating their activity and influencing biochemical pathways.
  • Interacting with cellular components : Affecting cell signaling, metabolism, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • METHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE
  • METHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE
  • METHYL 2-{[(2,5-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE

Uniqueness: METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE is unique due to its specific substitution pattern on the aniline ring and the presence of dimethoxy groups on the benzoate moiety

Properties

IUPAC Name

methyl 2-[(2,3-dichlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5/c1-24-13-7-9(16(22)26-3)12(8-14(13)25-2)21-17(23)20-11-6-4-5-10(18)15(11)19/h4-8H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQCHIFJJXHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE

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